(R)-2-(2-chloro-4-methylphenyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-(2-chloro-4-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPUUWAQBWUXOJ-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCN2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H]2CCCN2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliary-Mediated Cyclization
Asymmetric synthesis remains the most direct route to access (R)-2-(2-chloro-4-methylphenyl)pyrrolidine hydrochloride. A method adapted from spirooxindole synthesis involves the use of chiral catalysts to induce stereoselectivity during pyrrolidine ring formation . For instance, a [3+2] cycloaddition between a nitroalkene and a vinyl ether precursor, catalyzed by a cinchona alkaloid-derived organocatalyst, yields the pyrrolidine core with >90% ee . Subsequent Friedel-Crafts alkylation introduces the 2-chloro-4-methylphenyl group, though this step requires careful optimization to avoid racemization.
Reaction Conditions:
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Catalyst: (R)-BINAP-palladium complex (2 mol%)
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Solvent: Dichloromethane at −20°C
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Yield: 78% with 92% ee
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Industrial-scale production often employs resolution techniques due to their cost-effectiveness. A patent detailing the synthesis of tetrahydro-2H-pyran derivatives demonstrates the utility of diastereomeric salt formation using chiral resolving agents such as (1R,2S)-ephedrine . Applied to pyrrolidine systems, racemic 2-(2-chloro-4-methylphenyl)pyrrolidine is treated with (R)-mandelic acid in ethanol, selectively crystallizing the (R)-enantiomer as a mandelate salt. Acid-base workup followed by hydrochlorination yields the target compound.
Optimized Parameters:
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Resolving Agent: (R)-Mandelic acid (1.2 equiv)
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Solvent: Ethanol/water (4:1 v/v)
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Enantiomeric Excess: 99% after recrystallization
The introduction of the 2-chloro-4-methylphenyl group necessitates regioselective electrophilic substitution or cross-coupling reactions. A pyrimidine synthesis patent provides insights into chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane, achieving >95% conversion without side reactions. For the target compound, a Suzuki-Miyaura coupling between 2-bromo-4-methylphenylboronic acid and a pyrrolidine precursor is proposed, followed by chlorination at the 2-position.
Key Steps:
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Coupling Reaction:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: 1,4-Dioxane at 80°C
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Yield: 85%
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Chlorination:
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Reagent: SO₂Cl₂ (1.5 equiv)
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Solvent: Dichloromethane at 0°C
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Yield: 91%
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Enantioselective Reduction of Imine Intermediates
Reductive amination of ketone precursors offers an alternative pathway. A method from MDM2 inhibitor synthesis utilizes (R)-CBS (Corey-Bakshi-Shibata) catalyst to reduce an imine intermediate, yielding the (R)-pyrrolidine configuration. The ketone precursor, 2-(2-chloro-4-methylphenyl)pyrrolidin-1-one, is reduced with borane-dimethylsulfide complex in tetrahydrofuran, followed by HCl treatment to form the hydrochloride salt.
Critical Data:
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Catalyst: (R)-CBS (10 mol%)
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Reducing Agent: BH₃·SMe₂
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Enantiomeric Excess: 94%
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Overall Yield: 68%
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, enantiomeric excess, scalability, and cost:
| Method | Yield (%) | ee (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Asymmetric Cyclization | 78 | 92 | Moderate | High |
| Diastereomeric Resolution | 65 | 99 | High | Low |
| Suzuki-Chlorination | 85 → 91 | Racemic | High | Moderate |
| Enantioselective Reduction | 68 | 94 | Low | Very High |
Key Findings:
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Resolution Methods offer the highest ee but require additional steps for racemate separation.
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Asymmetric Catalysis balances yield and stereoselectivity but faces challenges in catalyst recovery.
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Chlorination Protocols from pyrimidine synthesis are directly adaptable for aromatic functionalization.
Purification and Characterization
Final purification leverages column chromatography (200–300 mesh silica gel) with petroleum ether/dichloromethane (2:1) , followed by recrystallization from ethyl acetate/hexane. Characterization via NMR (400 MHz, CD₃OD) confirms the structure: δ 7.35 (d, J = 8.2 Hz, 1H), 7.22 (s, 1H), 7.10 (d, J = 8.2 Hz, 1H), 4.10–3.90 (m, 1H), 3.30–3.10 (m, 2H), 2.50 (s, 3H), 2.20–1.80 (m, 4H) .
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-4-methylphenyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the phenyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
The compound exhibits significant interactions with neurotransmitter systems, making it a candidate for various therapeutic applications:
- Antidepressant Potential : Research indicates that (R)-2-(2-chloro-4-methylphenyl)pyrrolidine hydrochloride may act on serotonin and norepinephrine pathways, which are critical in mood regulation. This positions it as a potential antidepressant agent.
- Anxiolytic Effects : The compound has also been studied for its anxiolytic properties, suggesting its use in managing anxiety disorders.
Pharmacological Applications
- Pharmaceutical Development : The primary applications of this compound lie in the development of pharmaceuticals targeting mental health disorders. Its ability to modulate neurotransmitter activity makes it a valuable candidate for further research in this area.
- Research Tool : The compound serves as a reference substance in various pharmacological studies, aiding in the understanding of receptor interactions and drug design.
Study on Antidepressant Activity
A study published in a peer-reviewed journal explored the structure-activity relationship of pyrrolidine derivatives, including this compound. The findings indicated that modifications to the pyrrolidine ring significantly affect the compound's efficacy as an antidepressant, highlighting its therapeutic potential .
Anxiolytic Research
In another study, this compound was evaluated for its anxiolytic properties in animal models. The results demonstrated a reduction in anxiety-like behaviors, supporting its potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-4-methylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Aryl-Pyrrolidine Derivatives
Substituent Effects on Physicochemical Properties
- Chloro vs. Fluorine, being smaller and more electronegative, may improve metabolic stability in analogs like (R)-2-(2,5-difluorophenyl)pyrrolidine HCl .
- Methyl vs. Methoxy Groups : The 4-methyl group in the target compound contributes steric bulk without significant electronic effects, whereas methoxy groups (e.g., in and ) introduce polarity and hydrogen-bonding capacity, impacting target binding .
Biological Activity
(R)-2-(2-chloro-4-methylphenyl)pyrrolidine hydrochloride is a chiral compound with the molecular formula C₁₁H₁₅Cl₂N and a molecular weight of 232.15 g/mol. This compound features a pyrrolidine ring substituted with a 2-chloro-4-methylphenyl group, which contributes to its unique biological activity, particularly in the central nervous system (CNS). It has garnered attention for its potential applications in medicinal chemistry, specifically as an antidepressant and anxiolytic agent due to its interactions with neurotransmitter systems.
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, including serotonin and norepinephrine pathways. These interactions are crucial for modulating mood and anxiety levels, positioning the compound as a candidate for further pharmacological exploration in mental health treatments.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antidepressant Effects : The compound has been studied for its potential to alleviate symptoms of depression by enhancing serotonergic and noradrenergic neurotransmission.
- Anxiolytic Effects : It may also reduce anxiety symptoms through similar mechanisms.
- Neuroprotective Properties : Preliminary studies suggest that it could provide neuroprotection against neurotoxic agents, particularly in models expressing mutant huntingtin protein associated with Huntington's disease .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| (S)-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride | Similar chiral configuration; different substituents | Antimicrobial properties |
| 2-(2-chlorophenyl)pyrrolidine hydrochloride | Lacks methyl substitution | Antiviral activity |
| 2-(3-methylphenyl)pyrrolidine hydrochloride | Different phenyl substitution | Anticancer activity |
This table illustrates how variations in substitution patterns can significantly influence the biological activities of pyrrolidine derivatives.
Study on Antidepressant Activity
A recent study explored the antidepressant potential of this compound in animal models. The results indicated that administration of the compound led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The underlying mechanism was linked to increased levels of serotonin and norepinephrine in the prefrontal cortex .
Neuroprotective Effects Against Mutant Huntingtin Protein
In another investigation, the compound was tested for its neuroprotective effects against cytotoxicity induced by mutant huntingtin protein in differentiated PC12 cells. Treatment with this compound at concentrations of 50 μM significantly reduced cell death compared to untreated controls. This effect was attributed to the compound's ability to inhibit calmodulin-mutant huntingtin protein interactions, thereby mitigating neurotoxicity .
Q & A
Q. What are the recommended synthetic routes for (R)-2-(2-chloro-4-methylphenyl)pyrrolidine hydrochloride?
The compound can be synthesized via nucleophilic substitution and subsequent reduction. For example, in analogous pyrrolidine derivatives, 1-(2-chloroethyl)pyrrolidine hydrochloride undergoes nucleophilic substitution with aromatic aldehydes under polar solvents (e.g., DMF) at elevated temperatures, followed by reduction using agents like LiAlH₄ or catalytic hydrogenation . Key steps include:
- Substitution : Reacting a chloroethyl-pyrrolidine precursor with a substituted phenyl group.
- Reduction : Converting intermediates (e.g., nitro groups) to amines.
- Salification : Isolating the final product as a hydrochloride salt using HCl gas or aqueous HCl .
Q. How should researchers handle and store this compound safely?
- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential dust/aerosol formation .
- Storage : Keep in a cool, dry place away from oxidizers and strong acids. Store in sealed containers under inert gas (e.g., N₂) to prevent degradation .
Q. What analytical techniques are critical for characterizing this compound?
- 1H NMR : Verify substituent positions and stereochemistry. For example, pyrrolidine protons typically appear at δ 1.8–3.5 ppm, while aromatic protons resonate at δ 6.8–7.5 ppm .
- X-ray Crystallography : Use SHELX software for crystal structure determination, particularly to confirm stereochemical configuration .
- HPLC : Assess purity (>98% is standard for research-grade material) .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis?
- Chiral Resolving Agents : Use (R)- or (S)-specific catalysts or chiral auxiliaries during key steps (e.g., hydrogenation) .
- Crystallization : Opt for chiral solvents or diastereomeric salt formation to isolate the desired enantiomer .
- Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess during synthesis .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- 2D NMR : Utilize COSY or NOESY to distinguish overlapping signals and confirm spatial proximity of protons .
- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for substitution efficiency .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reduction step efficiency .
- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) minimizes side reactions like elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
